Bis(2,4-di-tert-butylphenyl) hydrogen phosphate
Overview
Description
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C28H43O4P and its molecular weight is 474.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Role in Synthesis of Novel Materials
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate has been investigated in the context of synthesizing novel materials. For example, it has been used in the synthesis of compounds with two low-coordinate phosphorus centers, which are bridged by a sterically encumbered phenylene unit. This synthesis is notable for accessing materials with unique structural and chemical properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
2. Impact on Cell Growth in Biopharmaceutical Industry
In the biopharmaceutical industry, Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP), a leachate from polyethylene films, has shown to have negative effects on Chinese hamster ovary (CHO) cell growth and productivity. Studies have highlighted the importance of switching to alternative single-use system plastics that do not leach bDtBPP to potentially enhance cell productivity (Harper, Xie, & Connolly, 2021).
3. Occurrences in Airborne Particulate Matters
Research has also focused on the occurrences of Bis(2,4-di-tert-butylphenyl) phosphate in airborne particulate matters. The study explores its environmental fate and transformations, indicating its broad distribution and environmental impact (Liu et al., 2020).
4. Synthesis of Nucleating Agents
This compound has been used in the synthesis of nucleating agents like NA-11, demonstrating its utility in chemical synthesis and material science applications (Bei, 2007).
5. Identification in Bioprocess Containers
Its identification as a leachable compound from bioprocess containers, particularly detrimental to cell growth, is significant in the context of biopharmaceutical manufacturing. This highlights the need for careful material selection in bioprocess equipment (Hammond et al., 2013).
6. Synthesis of Antioxidants
The compound has been involved in the synthesis of antioxidants like Bis(2,4-di-tert-butyl-phenyl) pentaerythritol diphosphite, showcasing its role in creating compounds that prevent oxidative degradation in materials (Li Ruiduan & Dai Chuanbo, 2015).
Mechanism of Action
Target of Action
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) primarily targets cell growth . It is known to inhibit cell growth, particularly in the context of bioprocessing systems .
Mode of Action
The compound interacts with cells in a way that inhibits their growth .
Pharmacokinetics
It is known that the compound can migrate from polyethylene-based films, a process that is time- and temperature-dependent . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
The primary result of bDtBPP’s action is the inhibition of cell growth . This effect has been observed in several mammalian cell lines, with harmful effects observed at concentrations well below the parts-per-million range .
Action Environment
The action, efficacy, and stability of bDtBPP can be influenced by environmental factors. For instance, the compound’s migration from polyethylene-based films is known to be time- and temperature-dependent . Additionally, the compound is formed when oxidized Irgafos 168, a common antioxidant additive in many polyethylene formulations, is subjected to gamma irradiation . This suggests that both the physical environment and the chemical environment (i.e., the presence of other compounds) can influence the action of bDtBPP.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be used as a research compound in organic synthesis . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate has been found to inhibit cell growth . The compound’s effect on cell growth is rapid, resulting in a significant decrease in mitochondrial membrane potential . It also causes an increase in reactive oxygen species .
Molecular Mechanism
It is known to be derived from the breakdown of tris(2,4-di-tert-butylphenyl)phosphite, a common antioxidant additive .
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibitory effect on cell growth is rapid .
Metabolic Pathways
It is known to be used as a research compound in organic synthesis .
Properties
IUPAC Name |
bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43O4P/c1-25(2,3)19-13-15-23(21(17-19)27(7,8)9)31-33(29,30)32-24-16-14-20(26(4,5)6)18-22(24)28(10,11)12/h13-18H,1-12H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSEWUOWPVZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016851 | |
Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69284-93-1 | |
Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis (2,4-di-tert-butylphenyl) hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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